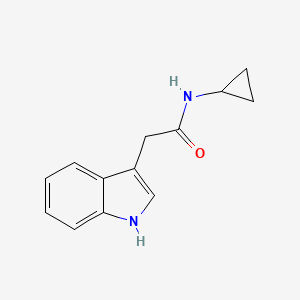
N-cyclopropyl-2-(1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropyl-2-(1H-indol-3-yl)acetamide” is a cyclic structural compound with the molecular formula C14H14N2O. It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-2-(1H-indol-3-yl)acetamide” can be represented by the IUPAC Standard InChI: InChI=1S/C14H14N2O/c17-9-10-7-16 (8-14 (18)15-11-5-6-11)13-4-2-1-3-12 (10)13/h1-4,7,9,11H,5-6,8H2, (H,15,18) . The molecular weight is 242.28 .Physical And Chemical Properties Analysis
“N-cyclopropyl-2-(1H-indol-3-yl)acetamide” is a solid substance at room temperature . The molecular weight of the compound is 242.28 .Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives, such as N-cyclopropyl-2-(1H-indol-3-yl)acetamide, have been studied for their antiviral properties. They have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of compounds that can interfere with viral replication mechanisms.
Anti-inflammatory Applications
The anti-inflammatory potential of indole derivatives is significant due to their ability to modulate inflammatory pathways. Compounds with an indole nucleus have been compared with established anti-inflammatory drugs like indomethacin and celecoxib, showing promising results . This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.
Anticancer Applications
Indole derivatives have been explored for their anticancer activities. They can induce cell cycle arrest and apoptosis in cancer cells . Research into N-cyclopropyl-2-(1H-indol-3-yl)acetamide could lead to the development of new chemotherapeutic agents that target specific pathways in cancer cells.
Anti-HIV Applications
Indole-based compounds have been investigated for their potential to inhibit HIV-1 replication. Molecular docking studies suggest that these compounds can bind to key proteins involved in the HIV life cycle . This opens up avenues for the development of novel anti-HIV medications.
Antioxidant Applications
The antioxidant activity of indole derivatives is attributed to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress, which is implicated in various chronic diseases . N-cyclopropyl-2-(1H-indol-3-yl)acetamide could be a candidate for further research in this area.
Antimicrobial Applications
Indole derivatives have shown antimicrobial effects against a range of bacteria and fungi. They can act as potent inhibitors of microbial growth, making them potential candidates for new antibiotics or adjuvants to existing antibiotic therapies .
Antitubercular Applications
Tuberculosis remains a global health challenge, and indole derivatives have been studied for their antitubercular activity. They may offer a new approach to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Antidiabetic Applications
Indole compounds have been associated with antidiabetic effects, potentially offering new therapeutic strategies for managing diabetes. Their role in regulating glucose metabolism and insulin sensitivity is a promising area of research .
Propiedades
IUPAC Name |
N-cyclopropyl-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13(15-10-5-6-10)7-9-8-14-12-4-2-1-3-11(9)12/h1-4,8,10,14H,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNYBSULXFFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(1H-indol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2965397.png)

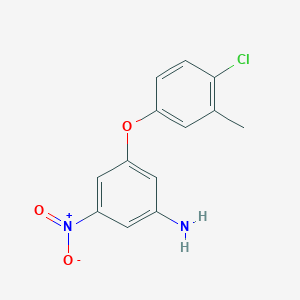
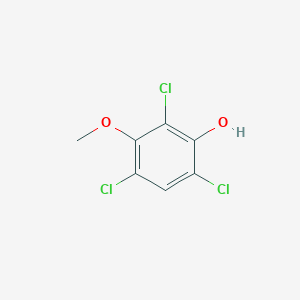
![4-(dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2965406.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2965409.png)
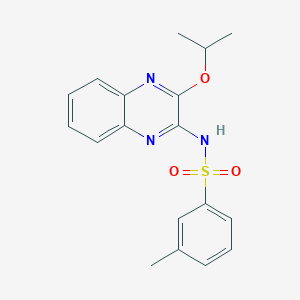
![7-[(E)-But-2-enyl]-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965411.png)
![2-Spiro[3.3]heptan-3-ylacetic acid](/img/structure/B2965413.png)
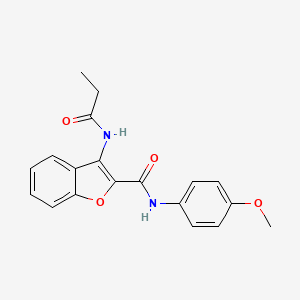
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2965415.png)
![2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2965416.png)
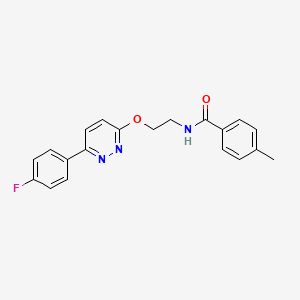
amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2965418.png)